molecular formula C23H34O2 B14278633 Tricosa-6,8-diene-4,19-diynoic acid CAS No. 158182-75-3

Tricosa-6,8-diene-4,19-diynoic acid

Cat. No.: B14278633
CAS No.: 158182-75-3
M. Wt: 342.5 g/mol
InChI Key: ACLJSIICSRNJNW-UHFFFAOYSA-N
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Description

Properties

CAS No.

158182-75-3

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

tricosa-6,8-dien-4,19-diynoic acid

InChI

InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h15-18H,2-3,6-14,21-22H2,1H3,(H,24,25)

InChI Key

ACLJSIICSRNJNW-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCCCCCCCC=CC=CC#CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricosa-6,8-diene-4,19-diynoic acid typically involves the use of alkyne and alkene precursors. One common method is the coupling of a long-chain alkyne with an alkene under specific reaction conditions that promote the formation of both double and triple bonds. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tricosa-6,8-diene-4,19-diynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricosa-6,8-diene-4,19-diynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricosa-6,8-diene-4,19-diynoic acid involves its interaction with specific molecular targets and pathways. Its structure allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its reactive double and triple bonds enable it to participate in various biochemical reactions, potentially leading to the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Data Table: Key Differences

Property This compound Tricosafluorododecanoic Acid Hexa-2,4-dienoic Acid Caffeic Acid
Carbon Chain Length 23 12 (fluorinated) 6 9 (aromatic + 3-carbon)
Unsaturation 2 double, 2 triple bonds Fully fluorinated, no unsaturation 2 double bonds 1 double bond, phenolic
Primary Uses Not reported in evidence Industrial surfactant Food preservative Antioxidant, research
Toxicity/Regulatory Status Unknown SVHC (EU REACH) Generally recognized as safe (GRAS) Low toxicity

4. Research Gaps and Limitations The absence of direct studies on this compound in the provided evidence highlights critical gaps in the literature. Key research priorities include:

  • Synthesis and purification methods for this complex unsaturated fatty acid.
  • Comparative analysis of its reactivity with other diyne-containing compounds.

5. Conclusion While this compound’s unique structure suggests distinct properties, the lack of direct data in the provided evidence precludes definitive conclusions. Comparisons with fluorinated acids, shorter-chain dienoic acids, and phenolic derivatives underscore the need for targeted studies. Researchers should consult specialized databases (e.g., PubChem, SciFinder) or experimental analyses to advance understanding of this compound.

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